![molecular formula C13H11NO2 B1637533 3-hydroxy-N-phenylbenzamide CAS No. 27559-45-1](/img/structure/B1637533.png)
3-hydroxy-N-phenylbenzamide
Overview
Description
3-hydroxy-N-phenylbenzamide, also known as salicylanilide, is an organic compound with the molecular formula C13H11NO2. It has a molecular weight of 213.24 g/mol .
Synthesis Analysis
The synthesis of N-phenylbenzamide derivatives, including this compound, has been reported in the literature . The molecules were designed using molecular modeling techniques and synthesized using solvent-free microwave-assisted synthesis .Molecular Structure Analysis
The InChI code for this compound is1S/C13H11NO2/c15-12-8-4-5-10 (9-12)13 (16)14-11-6-2-1-3-7-11/h1-9,15H, (H,14,16)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.3±0.1 g/cm3 .Scientific Research Applications
Antimicrobial and Antiviral Properties
- Antimicrobial Approach: Compounds like 2-hydroxy-N-phenylbenzamide have shown promising results in terms of antimicrobial activities against fungi and bacteria. The complexes derived from these compounds exhibit higher toxicity compared to the ligand itself (Mahajan, Swami, & Singh, 2009).
- Antiviral Activity: N-phenylbenzamide derivatives have been synthesized and tested for their anti-EV 71 activities in vitro, showing promise as lead compounds for the development of anti-EV 71 drugs (Ji et al., 2013).
Chemical Synthesis and Structure Analysis
- Synthesis and Structure Elucidation: Studies on 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been conducted to understand their molecular structure and absolute configuration using NMR and X-ray crystallography (Galal et al., 2018). Another study focused on the crystal and molecular structure of tris(2-hydroxy-3-t-butyl-5-methylbenzene)-methane trihydrate and N-benzyl-N-phenyl benzamide (Rangappa et al., 2000).
Biochemical and Biophysical Applications
- Biosensor Development: A high-sensitive biosensor based on a nanocomposite modified electrode for the determination of glutathione and piroxicam has been developed using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide (Karimi-Maleh et al., 2014).
- Extraction and Separation Studies: Research on the extraction of iron(III) with 2-hydroxy-N-phenylbenzamide in n-butanol, including the study of ternary complexes, has been conducted using radiotracer techniques (Dey & Basu, 2011).
Pharmaceutical Research
- Anti-HBV Agent Synthesis: The synthesis and evaluation of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide as a potential anti-HBV agent have been carried out, showing higher activity against HBV compared to standard treatments (Cui et al., 2020).
Quantum Chemical and QSAR Studies
- Quantum Chemical Analysis: A study explored the antiviral activities of a series of N-phenylbenzamide and N-phenylacetophenone compounds using density functional theory and statistical methods. This research helps in understanding the structure-activity relationship of these compounds (Bourass, El Ghalia, Ouammou, & Bouachrine, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJZEHNZGEGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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